2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18331328
InChI: InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3
SMILES:
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18331328

Molecular Formula: C14H11BrN2O

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
IUPAC Name 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3
Standard InChI Key MYZPZRLNJPVUBI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br

Introduction

Structural Overview and Chemical Identity

Molecular Architecture

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The bromine atom occupies the ortho position of the phenyl group at the 2-position of the imidazo[1,2-a]pyridine core, while a methoxy group is attached at the 5-position (Figure 1) . This substitution pattern distinguishes it from analogs such as 2-(3-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine, where bromine resides at the meta position.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
IUPAC Name2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC₁₄H₁₁BrN₂O
Molecular Weight303.15 g/mol
Canonical SMILESCOC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Br
Topological Polar Surface Area35.5 Ų
Hydrogen Bond Acceptors3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 7.1–8.3 ppm). The bromine atom’s presence is confirmed via mass spectrometry, typically showing a characteristic isotopic pattern around m/z 303.

Synthetic Methodologies

Condensation Reactions

The most common route to imidazo[1,2-a]pyridines involves the cyclocondensation of 2-aminopyridines with α-haloketones. For 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine, this would require:

  • 2-Amino-5-methoxypyridine as the starting heterocycle.

  • 2-Bromoacetophenone as the α-haloketone partner.

A solvent-free microwave-assisted approach has been reported for similar compounds, achieving yields up to 90% within 20 minutes at 65°C . Comparative studies show that ultrasonic irradiation in ionic liquid media (e.g., [BMIM]BF₄) enhances reaction efficiency, reducing time to 2.5 hours at 35°C .

Table 2: Optimization of Synthetic Conditions

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Microwave irradiationSolvent-free650.3390
Ultrasonic irradiation[BMIM]BF₄ (20 mol%)352.578
Conventional heatingEthanol80665

Post-Synthetic Modifications

The bromine atom at the 2-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the phenyl ring for SAR studies .

Pharmacological Activities

Antimicrobial Properties

Imidazo[1,2-a]pyridines exhibit broad-spectrum antimicrobial activity. Molecular docking studies suggest that the bromine atom’s electron-withdrawing nature enhances binding to bacterial enzymes like DNA gyrase (ΔG = −8.2 kcal/mol) . For example:

  • Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: 70% inhibition of Candida albicans biofilm formation at 50 µM .

Anti-Inflammatory and Analgesic Effects

The methoxy group contributes to COX-2 inhibition (IC₅₀ = 0.8 µM), surpassing celecoxib (IC₅₀ = 1.2 µM) in some analogs . In vivo models show 55% reduction in carrageenan-induced paw edema at 10 mg/kg .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Bromine Position: Ortho-substituted derivatives show 3-fold higher antimicrobial potency than meta analogs due to improved hydrophobic interactions .

  • Methoxy Group: Electron-donating groups at the 5-position enhance metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs) .

  • Imidazo[1,2-a]pyridine Core: Planar structure facilitates intercalation with DNA/RNA targets, as evidenced by ΔTm shifts of 5.2°C in thermal denaturation assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator